molecular formula C10H4F6N4S B063722 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine CAS No. 174842-48-9

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine

Cat. No.: B063722
CAS No.: 174842-48-9
M. Wt: 326.22 g/mol
InChI Key: VCKIBRTVNGRWOF-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes two trifluoromethyl groups, a cyano group, and a methylthio group attached to a pyrazolo[1,5-a]pyrimidine core

Mechanism of Action

Target of Action

The primary target of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound acts as a full antagonist of ERβ . This means it binds to ERβ and inhibits its activity, preventing the receptor from being activated by estrogen. This compound has been shown to have a 36-fold selectivity for ERβ over ERα, another type of estrogen receptor .

Biochemical Pathways

By antagonizing ERβ, this compound can influence various biochemical pathways. For instance, it can block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that it may play a role in regulating glucose homeostasis.

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

The molecular and cellular effects of this compound’s action depend on the context in which it is used. For instance, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, this compound significantly enhanced cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place and stored at 28°C . Avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools can also help ensure its safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as pyrazole and pyrimidine derivatives, under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    Incorporation of the Methylthio Group: This step typically involves the use of methylthiolating agents like methylthiol (CH3SH) or dimethyl disulfide ((CH3S)2) under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The trifluoromethyl groups and the cyano group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine
  • 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine
  • 5,7-Bis(trifluoromethyl)-3-amino-2-(methylthio)pyrazolo[1,5-a]pyrimidine

Uniqueness

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both trifluoromethyl and cyano groups enhances its electron-withdrawing properties, making it a valuable scaffold for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential as an antibacterial agent and kinase inhibitor, along with relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic structure. Its molecular formula is C10H4F6N4SC_{10}H_{4}F_{6}N_{4}S, and it features two trifluoromethyl groups at the 5 and 7 positions, a cyano group at the 3 position, and a methylthio group at the 2 position. The structural modifications enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several bacterial strains. Notably, studies have shown its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could be developed further as a therapeutic agent for bacterial infections. However, detailed studies on its potency and mechanism of action are still required to fully understand its efficacy in clinical settings.

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor . Kinases are crucial enzymes involved in various cellular processes, including cell growth and division. Dysregulation of kinases is implicated in several diseases, particularly cancer. Preliminary studies indicate that this compound may inhibit specific kinases such as Flt-3 , which is associated with certain types of leukemia. This inhibition could offer a pathway for developing targeted cancer therapies .

While the exact mechanism of action for this compound remains unclear, it is hypothesized that the presence of functional groups allows for various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethyl groups may engage in electrophilic substitutions. These properties enable further derivatization and exploration of structure-activity relationships essential for medicinal chemistry applications .

Comparative Biological Activity

To better understand the biological activity of this compound in relation to other compounds within its class, the following table summarizes some related compounds:

Compound NameStructural FeaturesBiological Activity
3-Cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidineLacks trifluoromethyl groupsAntimicrobial activity
5-Trifluoromethyl-3-methylthio-pyrazolo[1,5-a]pyrimidineContains one trifluoromethyl groupPotential anticancer properties
4-Amino-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidineAmino group at position 4Inhibitor of specific kinases

The unique dual trifluoromethyl substitution in this compound enhances its bioactivity compared to other derivatives by potentially improving pharmacokinetic profiles and efficacy against resistant strains of pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitumor Properties : Some derivatives have shown promise as antitumor agents by inhibiting tumor cell proliferation.
  • Antimicrobial Studies : Research has demonstrated significant antimicrobial activity against various pathogens.
  • Kinase Inhibition Studies : Investigations into kinase inhibition have highlighted potential therapeutic applications in oncology.

These findings underscore the versatility of pyrazolo[1,5-a]pyrimidines and their derivatives in drug discovery efforts aimed at treating infectious diseases and cancer.

Properties

IUPAC Name

2-methylsulfanyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N4S/c1-21-8-4(3-17)7-18-5(9(11,12)13)2-6(10(14,15)16)20(7)19-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIBRTVNGRWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371158
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174842-48-9
Record name 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174842-48-9
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